molecular formula C13H16F3NO B14840646 4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine

4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14840646
M. Wt: 259.27 g/mol
InChI Key: GNZCDAQYHBVALH-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substitution reaction, can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO/c1-12(2,3)11-9(13(14,15)16)6-17-7-10(11)18-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

GNZCDAQYHBVALH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1C(F)(F)F)OC2CC2

Origin of Product

United States

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